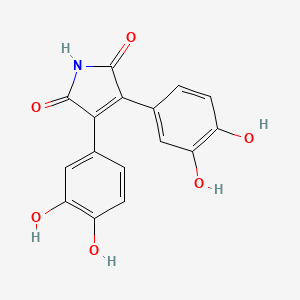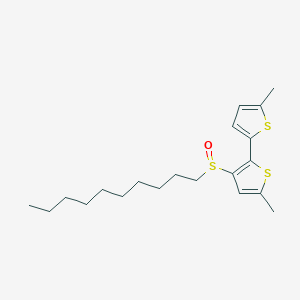
3-(Decane-1-sulfinyl)-5,5'-dimethyl-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene is an organic compound that features a unique structure combining a bithiophene core with a decane-1-sulfinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Decane-1-sulfinyl Group: The decane-1-sulfinyl group can be introduced via a sulfoxidation reaction. This involves the oxidation of a decane-1-thiol precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bithiophene core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of halogenated bithiophene derivatives.
Scientific Research Applications
3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Potential use as a precursor for the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene involves its interaction with molecular targets through its sulfinyl and bithiophene moieties. The sulfinyl group can participate in redox reactions, while the bithiophene core can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(Decane-1-sulfinyl)-N-(2-hydroxyethyl)propanamide: Contains a similar sulfinyl group but differs in the core structure.
1-(Decane-1-sulfinyl)-decane: Features a similar sulfinyl group but lacks the bithiophene core.
Uniqueness
3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene is unique due to its combination of a bithiophene core and a decane-1-sulfinyl substituent. This unique structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic electronics.
Properties
CAS No. |
672287-41-1 |
|---|---|
Molecular Formula |
C20H30OS3 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
3-decylsulfinyl-5-methyl-2-(5-methylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C20H30OS3/c1-4-5-6-7-8-9-10-11-14-24(21)19-15-17(3)23-20(19)18-13-12-16(2)22-18/h12-13,15H,4-11,14H2,1-3H3 |
InChI Key |
KLGBHSKKMURUHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)C1=C(SC(=C1)C)C2=CC=C(S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)
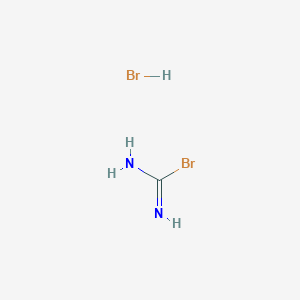
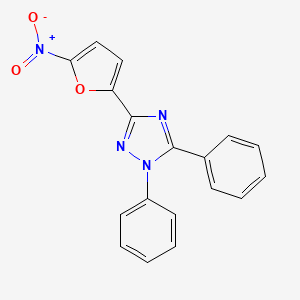
![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
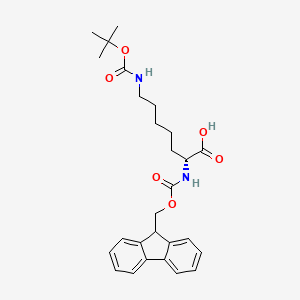
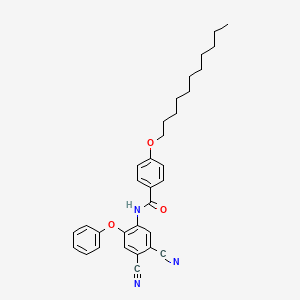
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid](/img/structure/B12521195.png)
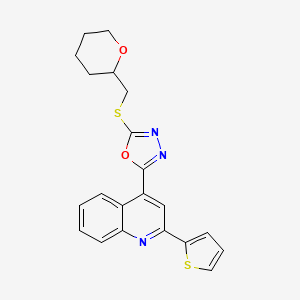
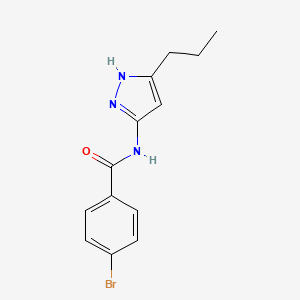
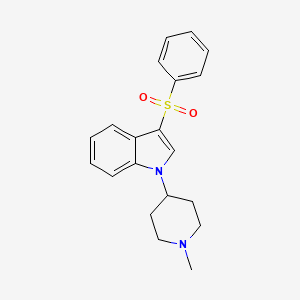
![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)

